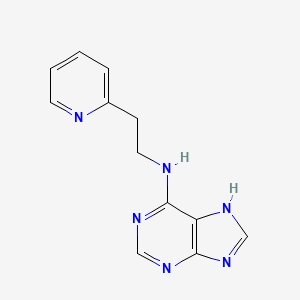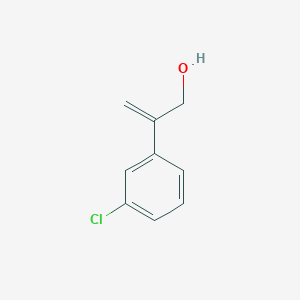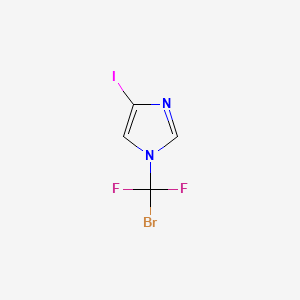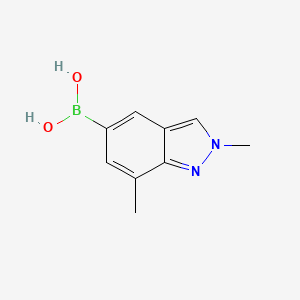
N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine is a compound that features a pyridine ring attached to a purine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine typically involves the reaction of a pyridine derivative with a purine derivative under specific conditions. One common method involves the use of pyridinium salts, which are reacted with purine derivatives in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction may yield a fully reduced pyridine derivative .
Aplicaciones Científicas De Investigación
N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine include:
- N-(2-(2-Pyridinyl)ethyl)benzamide
- N-(2-(2-Pyridinyl)ethyl)ethanamine
- N-(2-(2-Pyridinyl)ethyl)cyclohexanecarboxamide
Uniqueness
This compound is unique due to its specific structure, which combines a pyridine ring with a purine structure. This unique combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Propiedades
Número CAS |
5786-66-3 |
|---|---|
Fórmula molecular |
C12H12N6 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
N-(2-pyridin-2-ylethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C12H12N6/c1-2-5-13-9(3-1)4-6-14-11-10-12(16-7-15-10)18-8-17-11/h1-3,5,7-8H,4,6H2,(H2,14,15,16,17,18) |
Clave InChI |
JUKIFJXSVAZTLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCNC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13468299.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B13468308.png)
![2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine](/img/structure/B13468314.png)
![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride](/img/structure/B13468321.png)
amine hydrochloride](/img/structure/B13468326.png)




![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)
